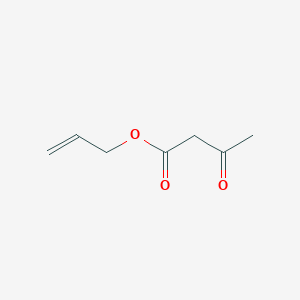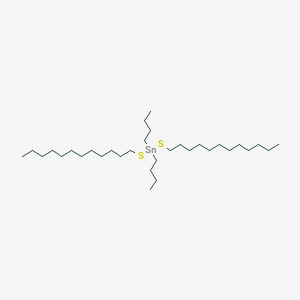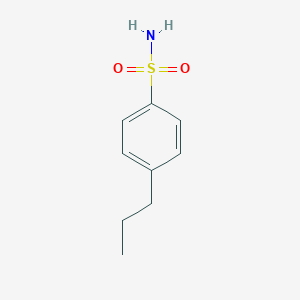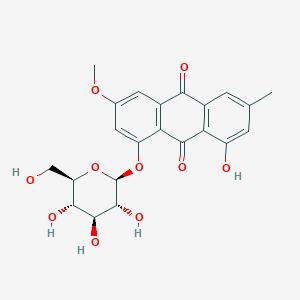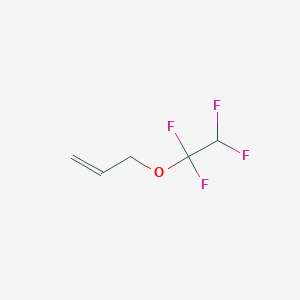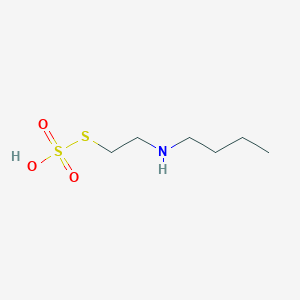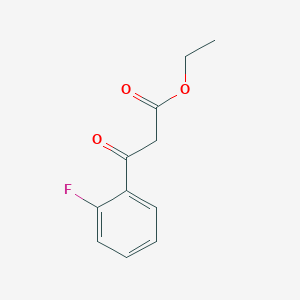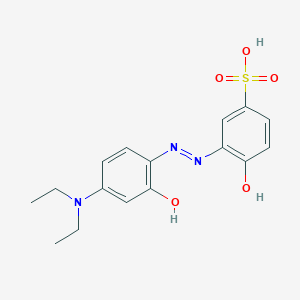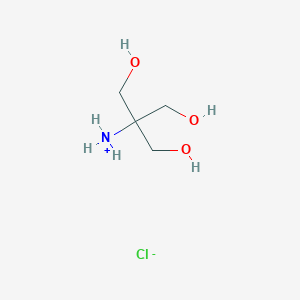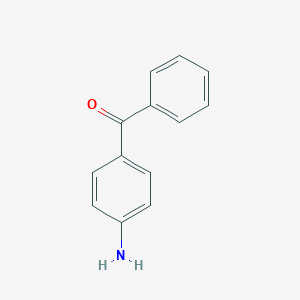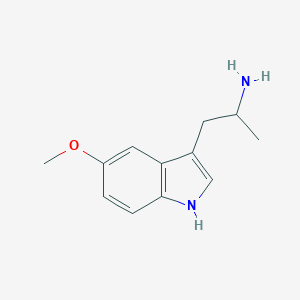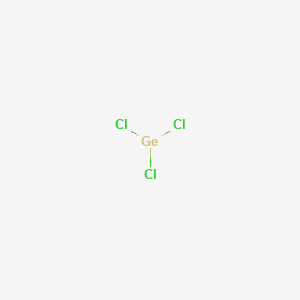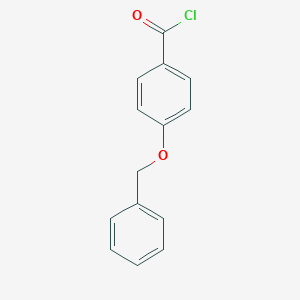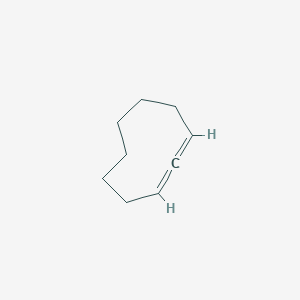
1,2-Cyclononadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Cyclononadiene (CND) is a cyclic hydrocarbon with a unique structure that has attracted attention from the scientific community due to its potential applications in various fields. CND is a nine-membered ring system with two double bonds, making it an important intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1,2-Cyclononadiene is not well understood, but it is believed to act as a dienophile in the Diels-Alder reaction. 1,2-Cyclononadiene can also undergo electrocyclization to form various products, depending on the reaction conditions.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 1,2-Cyclononadiene. However, it has been reported that 1,2-Cyclononadiene can inhibit the growth of cancer cells and induce apoptosis. 1,2-Cyclononadiene has also been reported to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,2-Cyclononadiene in lab experiments include its unique structure, which allows for the synthesis of various compounds, and its potential applications in drug discovery and material science. The limitations of using 1,2-Cyclononadiene in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the research and application of 1,2-Cyclononadiene. One potential direction is the development of new synthetic methods for the preparation of 1,2-Cyclononadiene and its derivatives. Another direction is the investigation of the mechanism of action of 1,2-Cyclononadiene and its potential applications in drug discovery and material science. Additionally, the use of 1,2-Cyclononadiene in the synthesis of carbon nanotubes and graphene could be further explored.
Méthodes De Synthèse
1,2-Cyclononadiene can be synthesized through various methods, including the Diels-Alder reaction, the Birch reduction, and the electrocyclization of enynes. The Diels-Alder reaction is the most commonly used method for the synthesis of 1,2-Cyclononadiene. This reaction involves the reaction of a diene and a dienophile to form a cyclic compound. The Birch reduction is another method that involves the reduction of an aromatic compound with sodium metal and liquid ammonia. The electrocyclization of enynes is a third method that involves the reaction of an enyne with a metal catalyst under high temperature and pressure.
Applications De Recherche Scientifique
1,2-Cyclononadiene has been used in various scientific research applications, such as in the synthesis of natural products, drug discovery, and material science. 1,2-Cyclononadiene has been used as an intermediate in the synthesis of various natural products, including the anti-cancer compound, (-)-doliculide. 1,2-Cyclononadiene has also been used in drug discovery as a potential scaffold for the development of new drugs. In material science, 1,2-Cyclononadiene has been used as a precursor for the synthesis of carbon nanotubes and graphene.
Propriétés
Numéro CAS |
1123-11-1 |
|---|---|
Nom du produit |
1,2-Cyclononadiene |
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
InChI |
InChI=1S/C9H14/c1-2-4-6-8-9-7-5-3-1/h1,5H,2,4,6-9H2 |
Clé InChI |
YHGPUHUSTRYSIC-UHFFFAOYSA-N |
SMILES |
C1CCCC=C=CCC1 |
SMILES canonique |
C1CCCC=C=CCC1 |
Autres numéros CAS |
1123-11-1 |
Synonymes |
1,2-Cyclononadiene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



